molecular formula C11H9F3N4O B2440623 N-[[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide CAS No. 2176544-41-3

N-[[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide

Cat. No.: B2440623
CAS No.: 2176544-41-3
M. Wt: 270.215
InChI Key: VKVMUXVLQMGHKN-UHFFFAOYSA-N
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Description

N-[[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide is a compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of N-[[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-[[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the triazolo[4,3-a]pyridine moiety allows it to interact with active sites of enzymes. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .

Comparison with Similar Compounds

Similar compounds include other triazolo[4,3-a]pyridine derivatives and trifluoromethylated heterocycles. Compared to these compounds, N-[[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity . Other similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O/c1-2-10(19)15-5-9-17-16-8-4-3-7(6-18(8)9)11(12,13)14/h2-4,6H,1,5H2,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVMUXVLQMGHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NN=C2N1C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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